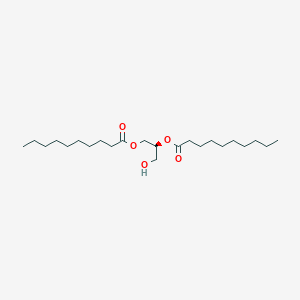

1,2-Didecanoil-sn-glicerol

Descripción general

Descripción

El glicinato de zinc es una forma quelatada de zinc, donde el zinc está unido a dos moléculas de glicina. Este compuesto es conocido por su alta biodisponibilidad y se usa a menudo como suplemento dietético para tratar las deficiencias de zinc. El zinc es un oligoelemento esencial que desempeña un papel crucial en varios procesos fisiológicos, incluida la función inmunitaria, la síntesis de proteínas y la síntesis de ADN.

Aplicaciones Científicas De Investigación

El glicinato de zinc tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El glicinato de zinc ejerce sus efectos principalmente a través de su función como donante de iones zinc. Los iones zinc son esenciales para la actividad de numerosas enzimas y proteínas. En el cuerpo, el glicinato de zinc se disocia para liberar iones zinc, que luego participan en diversas vías bioquímicas. Los iones zinc pueden unirse a proteínas y enzimas, influyendo en su estructura y función. Por ejemplo, el zinc es un cofactor de la enzima superóxido dismutasa, que ayuda a proteger las células del daño oxidativo .

Compuestos similares:

Gluconato de zinc: Otra forma quelatada de zinc, comúnmente utilizada en suplementos dietéticos.

Picolinato de zinc: Conocido por su alta biodisponibilidad y a menudo se usa en suplementos.

Citrato de zinc: También se usa en suplementos, con buena biodisponibilidad.

Comparación: El glicinato de zinc es único debido a su alta biodisponibilidad y estabilidad. En comparación con el gluconato de zinc y el picolinato de zinc, es menos probable que el glicinato de zinc cause molestias gastrointestinales. El citrato de zinc, si bien también está disponible biológicamente, puede no ser tan estable como el glicinato de zinc en ciertas formulaciones .

Análisis Bioquímico

Biochemical Properties

1,2-Didecanoyl-sn-glycerol plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly protein kinase C (PKC), a family of protein kinases involved in controlling the function of other proteins . The nature of these interactions is primarily through the activation of PKC, which then phosphorylates a wide range of target proteins, leading to changes in their activity .

Cellular Effects

The effects of 1,2-Didecanoyl-sn-glycerol on cells are profound. It influences cell function by impacting cell signaling pathways, particularly those involving PKC . This can lead to changes in gene expression and cellular metabolism, affecting the overall function and behavior of the cell .

Molecular Mechanism

At the molecular level, 1,2-Didecanoyl-sn-glycerol exerts its effects through binding interactions with biomolecules, particularly PKC . This binding activates PKC, leading to the phosphorylation of target proteins and changes in their activity . This can result in alterations in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Didecanoyl-sn-glycerol can change over time. For instance, it has been shown to increase ornithine decarboxylase activity associated with tumor promotion in mouse skin .

Dosage Effects in Animal Models

The effects of 1,2-Didecanoyl-sn-glycerol can vary with different dosages in animal models. For example, it has been evaluated as a complete skin tumor promoter in CD-1 mice .

Metabolic Pathways

1,2-Didecanoyl-sn-glycerol is involved in various metabolic pathways. It interacts with enzymes and cofactors, particularly those involved in the PKC pathway .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El glicinato de zinc se puede sintetizar mediante la reacción de glicina con sulfato de zinc u óxido de zinc. Un método común implica disolver glicina en agua y agregar sosa cáustica sólida para formar la sal sódica de glicina. Luego se agrega sulfato de zinc a esta solución y se ajusta el pH entre tres y ocho. La solución se calienta a sesenta a cien grados Celsius y se agita durante una a cuatro horas. La solución resultante se evapora y concentra para precipitar cristales de glicinato de zinc, que luego se secan al vacío .

Métodos de producción industrial: Otro método industrial implica la reacción de glicina con carbonato básico de zinc en agua. La mezcla se calienta a setenta a noventa grados Celsius, lo que permite que el dióxido de carbono escape, lo que resulta en la formación de glicinato de zinc. El producto luego se deshidrata centrifugamente y se seca a cien a ciento veinte grados Celsius .

Análisis De Reacciones Químicas

Tipos de reacciones: El glicinato de zinc se somete a diversas reacciones químicas, incluida la quelación, la coordinación y la complejación. También puede participar en reacciones de sustitución donde los ligandos de glicina pueden ser reemplazados por otros ligandos.

Reactivos y condiciones comunes:

Quelación: Glicina y sulfato de zinc u óxido de zinc en solución acuosa.

Coordinación: El glicinato de zinc puede coordinarse con otros ligandos como aminoácidos o péptidos.

Complejación: El glicinato de zinc puede formar complejos con otros iones metálicos o moléculas orgánicas.

Principales productos formados: El producto principal de estas reacciones es el propio glicinato de zinc, pero también puede formar complejos de ligandos mixtos con otros aminoácidos o péptidos.

Comparación Con Compuestos Similares

Zinc gluconate: Another chelated form of zinc, commonly used in dietary supplements.

Zinc picolinate: Known for its high bioavailability and often used in supplements.

Zinc citrate: Also used in supplements, with good bioavailability.

Comparison: Zinc glycinate is unique due to its high bioavailability and stability. Compared to zinc gluconate and zinc picolinate, zinc glycinate is less likely to cause gastrointestinal discomfort. Zinc citrate, while also bioavailable, may not be as stable as zinc glycinate in certain formulations .

Propiedades

IUPAC Name |

[(2S)-2-decanoyloxy-3-hydroxypropyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSDEDOVXZDMKM-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209260 | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(10:0/10:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0092961 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60514-49-0 | |

| Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] didecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60514-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)

![(E)-6-[1,3-Dihydro-1-hydroxy-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid](/img/structure/B52881.png)